Flurandrenolide Acetate

説明

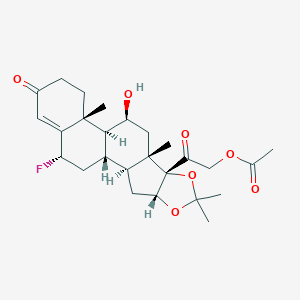

Structure

3D Structure

特性

IUPAC Name |

[2-[(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h8,15-16,18-19,21-22,30H,6-7,9-12H2,1-5H3/t15-,16-,18-,19-,21+,22+,24-,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDPKCCPWYXNEV-XTLNBZDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)CCC45C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(C[C@@H]([C@H]4[C@H]3C[C@@H](C5=CC(=O)CC[C@]45C)F)O)C)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950707 | |

| Record name | 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2802-11-1 | |

| Record name | Pregn-4-ene-3,20-dione, 21-(acetyloxy)-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β,16α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2802-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurandrenolide acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002802111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurandrenolide acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(12-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,3,4,4a,4b,5,6,6a,9a,10,10a,10b,11,12-tetradecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6α-fluoro-11β,21-dihydroxy-16α,17-(isopropylidenedioxy)pregn-4-ene-3,20-dione 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURANDRENOLIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P9257GI1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Flurandrenolide Acetate Mechanism in Cutaneous Inflammation

The following technical guide details the mechanism of action, pharmacokinetics, and experimental evaluation of Flurandrenolide Acetate in the context of cutaneous inflammation.

Executive Summary

Flurandrenolide Acetate (C

Once absorbed, the molecule functions as a prodrug; it is hydrolyzed by epidermal esterases to release the active pharmacophore, which engages the Glucocorticoid Receptor (GR) to drive transrepression of pro-inflammatory cytokines (IL-1

Molecular Identity & Physicochemical Logic[1][2]

To understand the mechanism, one must first understand the structure-activity relationship (SAR) that dictates the molecule's behavior in the skin.

| Feature | Chemical Component | Functional Role |

| Core Structure | Pregn-4-ene steroid nucleus | Scaffold for receptor affinity.[1][2] |

| C6 Modification | Enhances anti-inflammatory potency and prevents metabolic oxidation (increases half-life).[1][2] | |

| C16, C17 Modification | Acetonide (cyclic ketal) | Drastically removes polarity of hydroxyl groups, increasing lipophilicity for skin penetration.[1][2] |

| C21 Modification | Acetate Ester | The "Acetate" Factor: Increases logP (partition coefficient) further than the acetonide alone, optimizing partitioning into the lipid-rich stratum corneum. Acts as a prodrug moiety.[1][2] |

The Prodrug Mechanism

Flurandrenolide Acetate is pharmacologically inactive in its esterified form regarding receptor binding.[2]

-

Penetration: The high lipophilicity allows the molecule to traverse the intercellular lipid matrix of the stratum corneum.

-

Bioactivation: Upon reaching the viable epidermis and dermis, ubiquitous carboxylesterases hydrolyze the C21-acetate bond.[2]

-

Active Binding: The liberated Flurandrenolide (with the free C21-hydroxyl group) binds to the glucocorticoid receptor.[2]

Pharmacodynamics: The Signaling Cascade

The anti-inflammatory efficacy of Flurandrenolide is mediated through two primary pathways: Genomic (slow, sustained) and Non-Genomic (rapid).[2]

Genomic Pathway (Classic Mechanism)

The active metabolite diffuses across the cell membrane and binds to the cytoplasmic Glucocorticoid Receptor (GR

-

Complex Formation: Binding induces a conformational change in GR

, dissociating it from chaperone proteins (HSP90, HSP70).[1][2] -

Translocation: The steroid-receptor complex dimerizes and translocates into the nucleus via nuclear pore complexes.[1][2]

-

Transactivation (GRE Binding): The complex binds to Glucocorticoid Response Elements (GREs) on DNA, upregulating anti-inflammatory proteins like Lipocortin-1 (Annexin A1) .[1][2]

-

Transrepression (nGRE Binding/Tethering): The complex interacts with transcription factors (NF-

B, AP-1) to repress their activity.[1][2]

Non-Genomic Pathway

Flurandrenolide exerts rapid vasoconstrictive effects (skin blanching) within minutes to hours, faster than gene transcription allows.[1][2] This occurs via:

-

Physicochemical interactions with cell membranes affecting ion permeability.[1][2]

-

Rapid inhibition of endothelial nitric oxide synthase (eNOS).[1][2]

Visualization: Molecular Signaling Pathway[2]

Caption: Figure 1.[1][2] Bioactivation of Flurandrenolide Acetate and subsequent genomic signaling cascade inhibiting inflammatory mediators.

Experimental Protocols for Validation

To validate the efficacy and mechanism of Flurandrenolide Acetate, researchers utilize specific bioassays. The following protocols are self-validating systems designed to measure potency and safety.

The McKenzie-Stoughton Vasoconstriction Assay (Potency Surrogate)

This is the FDA-standardized surrogate test for corticosteroid potency.[1][2] It relies on the correlation between anti-inflammatory efficacy and the ability to induce skin blanching (vasoconstriction).[2]

Protocol:

-

Subject Selection: Screen healthy volunteers (Fitzpatrick skin types I-III preferred for visibility).[1][2]

-

Preparation: Dissolve Flurandrenolide Acetate in 95% ethanol to create a serial dilution (e.g., 10

g/mL to 0.1 -

Application: Apply 10

L of each dilution to flexor surfaces of forearms within marked 2 cm -

Occlusion: Cover sites with non-porous tape (e.g., Blenderm) for 16 hours.

-

Evaluation: Remove tape. Wait 2 hours to allow hydration effects to subside.[1][2]

-

Scoring: Blinded evaluators score blanching on a 0–3 scale (0=none, 1=mild, 2=moderate, 3=intense).

-

Data Analysis: Calculate the ED

(concentration producing 50% maximal blanching).

Fibroblast Proliferation Assay (Atrophy Risk Assessment)

A critical side effect of fluorinated steroids is skin atrophy.[1][2] This assay quantifies the drug's impact on collagen synthesis.[2]

Protocol:

-

Culture: Grow in DMEM + 10% FBS until 70% confluent.

-

Treatment: Treat cells with Flurandrenolide (active metabolite) at concentrations ranging from 1 nM to 1

M for 72 hours.[1][2] -

Readout: Use an MTT or BrdU incorporation assay to measure cell viability and proliferation.[1][2]

-

Validation: Perform RT-qPCR for COL1A1 and COL3A1 gene expression.

-

Expected Result: Dose-dependent reduction in proliferation and collagen mRNA, confirming the mechanism of atrophogenicity.

-

Visualization: Vasoconstriction Assay Workflow

Caption: Figure 2. Standardized McKenzie-Stoughton workflow for determining topical corticosteroid potency.[1][2]

Quantitative Data Summary

The following table summarizes the physicochemical and pharmacological profile of Flurandrenolide Acetate compared to Hydrocortisone (Low Potency) and Clobetasol Propionate (Super Potent).

| Parameter | Hydrocortisone | Flurandrenolide Acetate | Clobetasol Propionate |

| Potency Class | Class 7 (Low) | Class 3-5 (Medium-High) | Class 1 (Super High) |

| Receptor Affinity (Relative) | 1.0 | ~12.0 | ~18.0 |

| Lipophilicity (LogP) | 1.61 | ~2.8 - 3.2 (Est.) | 3.5 |

| Half-life (Biological) | 8-12 hours | 18-36 hours | 18-36 hours |

| Fluorination | No | Yes (C6 position) | Yes (C9 position) |

| Primary Indication | Mild dermatitis, face | Psoriasis, Atopic Dermatitis | Resistant plaques, Scalp |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102333, Flurandrenolide Acetate.[1][2][10] Retrieved from [Link][1][2]

-

Hengge, U. R., Ruzicka, T., Schwartz, R. A., & Cork, M. J. (2006). Adverse effects of topical glucocorticosteroids. Journal of the American Academy of Dermatology. Retrieved from [Link]

-

Schoepe, S., Schäcke, H., May, E., & Asadullah, K. (2006). Glucocorticoid therapy-induced skin atrophy.[1] Experimental Dermatology.[1][2] Retrieved from [Link]

-

Stoughton, R. B. (1972). Bioassay system for formulations of topically applied glucocorticosteroids.[1][2] Archives of Dermatology.[2] Retrieved from [Link]

-

Ahluwalia, A. (1998). Topical glucocorticoids and the skin: mechanisms of action: an update.[2][11] Mediators of Inflammation.[2][3][7][11] Retrieved from [Link]

Sources

- 1. Flurandrenolide Acetate | C26H35FO7 | CID 102333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flurandrenolide | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flurandrenolide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Flurandrenolide (Cordran) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 5. gskpro.com [gskpro.com]

- 6. Articles [globalrx.com]

- 7. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 8. What is the mechanism of Flurandrenolide? [synapse.patsnap.com]

- 9. droracle.ai [droracle.ai]

- 10. apicule.com [apicule.com]

- 11. Topical steroid therapy in atopic dermatitis in theory and practice - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Advanced Synthesis and Purification of Flurandrenolide Acetate

Executive Summary

Flurandrenolide Acetate (6

This technical guide outlines a modernized, scalable synthetic route utilizing electrophilic fluorination via Selectfluor™ , replacing the hazardous perchloryl fluoride (

Retrosynthetic Analysis & Strategy

The synthesis is designed to minimize the loss of late-stage intermediates. The critical strategic decision is the timing of the 6-fluorination. We employ a "Late-Stage Fluorination" strategy.

-

Starting Material: 16

-Hydroxyhydrocortisone (commercially available or derived from 16 -

Key Transformation 1: 16,17-Acetonide Protection. Thermodynamic protection of the cis-diol is essential to prevent side reactions during subsequent activation steps.

-

Key Transformation 2: Enol Acetate Activation. Simultaneous protection of the C21-hydroxyl and activation of the C3-ketone as the

-enol acetate. -

Key Transformation 3: Electrophilic Fluorination. Use of F-TEDA-BF4 (Selectfluor) to introduce fluorine at C6.

-

Key Transformation 4: Stereochemical Correction. Acid-catalyzed isomerization to convert the kinetically favored 6

-isomer to the bioactive 6

Pathway Visualization

Figure 1: Retrosynthetic pathway utilizing enol-acetate activation for safe electrophilic fluorination.

Detailed Chemical Synthesis Protocols

Step 1: 16,17-Acetonide Formation

This step locks the 16,17-diol into a chemically inert cyclic ketal.

-

Reagents: Acetone (Solvent/Reagent), Perchloric Acid (70%, Catalyst). Note: Mesylic acid may be substituted for safety.

-

Protocol:

-

Suspend 10.0 g of 16

-hydroxyhydrocortisone in 150 mL of acetone. -

Cool to 0°C. Add 0.5 mL of 70% perchloric acid dropwise.

-

Stir at room temperature for 3 hours. The suspension will dissolve as the acetonide forms.

-

Quench: Neutralize with saturated aqueous NaHCO

. -

Isolation: Concentrate in vacuo to remove acetone. Precipitate by adding water (200 mL). Filter the white solid.

-

Yield Expectation: >90%.

-

Step 2: Enol Acetate Formation (Activation)

This step is critical. It protects the C21 alcohol as an acetate (the final drug form) and converts the A-ring enone into a nucleophilic

-

Reagents: Isopropenyl acetate, p-Toluenesulfonic acid (pTSA).

-

Protocol:

-

Dissolve the acetonide intermediate (from Step 1) in isopropenyl acetate (10 volumes).

-

Add catalytic pTSA (5 mol%).

-

Reflux for 4–6 hours. Monitor by TLC for disappearance of the starting material (UV active).

-

Neutralization: Add anhydrous pyridine to neutralize the acid.

-

Isolation: Evaporate volatiles to dryness. The residue contains the 3,21-diacetate-3,5-diene. Use directly in the next step to prevent hydrolysis.

-

Step 3: Electrophilic Fluorination & Isomerization

The use of Selectfluor avoids the explosion risks of perchloryl fluoride.

-

Reagents: Selectfluor™ (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile, Water.

-

Protocol:

-

Dissolve the crude enol acetate in Acetonitrile containing 5% water (water assists in the hydrolysis of the intermediate iminium ion).

-

Cool to -5°C.

-

Add Selectfluor (1.1 equivalents) portion-wise over 30 minutes.

-

Stir at 0°C for 2 hours. The reaction generates a mixture of 6

-fluoro (kinetic product) and 6 -

Isomerization: To the reaction mixture, add anhydrous HCl gas or concentrated HCl in acetic acid. Stir at room temperature for 4 hours. This converts the 6

-isomer to the stable 6 -

Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine. Dry over MgSO

.

-

Purification Strategy

Achieving pharmaceutical purity (>99.5%) requires a two-stage purification process: bulk crystallization followed by preparative HPLC.

Stage 1: Crystallization

Flurandrenolide Acetate crystallizes well from polar/non-polar solvent pairs.

-

Solvent System: Methanol / Water.

-

Procedure: Dissolve crude solid in minimum boiling methanol. Add hot water until turbidity appears. Cool slowly to 4°C.

Stage 2: Preparative HPLC

Required to remove the 6

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Luna, 10µm, 250 x 21.2 mm) |

| Mobile Phase A | Water (0.1% Formic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 40% B to 80% B over 25 minutes |

| Flow Rate | 15-20 mL/min (depending on column diameter) |

| Detection | UV @ 240 nm (characteristic of the |

Purification Workflow Diagram

Figure 2: Purification workflow ensuring removal of stereoisomers.

Analytical Validation

To confirm identity and purity, the following specifications must be met.

High-Performance Liquid Chromatography (Analytical)

-

Retention Time: The 6

-isomer elutes after the 6 -

Limit of Quantitation: 6

-isomer must be <0.1%.

Nuclear Magnetic Resonance (NMR)[1]

-

F NMR: Distinctive shift for 6

-

6

-F: typically -

6

-F: typically

-

-

H NMR (CDCl

-

H-4 olefinic proton: Doublet at

6.0 ppm ( -

Acetate Methyls: Singlet at

2.1 ppm (C21-OAc). -

Acetonide Methyls: Two singlets at

1.2 and 1.4 ppm.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15209, Flurandrenolide. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 102333, Flurandrenolide Acetate. Retrieved from [Link]

- Banks, R. E. (1998).Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry. (General reference for Selectfluor mechanism on enol ethers).

- Google Patents (2016).Synthesis method for 16alpha-hydroxyprednisolone (CN105566426B). (Reference for precursor synthesis).

-

ResearchGate (2020). Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids. (Detailed mechanism of Selectfluor on steroid enol acetates). Retrieved from [Link]

A Comprehensive Spectroscopic Investigation of Flurandrenolide Acetate: An In-Depth Technical Guide

This technical guide provides a detailed exploration of the spectroscopic analysis of Flurandrenolide Acetate, a potent synthetic corticosteroid. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and characterization of this important pharmaceutical compound. By integrating established analytical protocols with theoretical predictions and comparative data from related steroid structures, this guide offers a comprehensive framework for the spectroscopic analysis of Flurandrenolide Acetate.

Introduction to Flurandrenolide Acetate

Flurandrenolide Acetate is a fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties. Its chemical structure, an acetate ester of flurandrenolide, is characterized by a pregn-4-ene-3,20-dione backbone with key substitutions that enhance its therapeutic activity. The molecular formula of Flurandrenolide Acetate is C₂₆H₃₅FO₇, and it has a molecular weight of 478.55 g/mol [1]. A thorough understanding of its three-dimensional structure and functional group arrangement is paramount for quality control, metabolite identification, and the development of new therapeutic agents. Spectroscopic techniques are the cornerstone of this structural characterization.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Flurandrenolide Acetate is expected to reveal characteristic absorption bands corresponding to its hydroxyl, ketone, ester, and fluoro groups, as well as the carbon-carbon double bonds of the steroid nucleus.

Experimental Protocol: Acquiring the IR Spectrum

A standard method for obtaining the IR spectrum of a solid sample like Flurandrenolide Acetate is the potassium bromide (KBr) pellet method.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of finely ground Flurandrenolide Acetate (approximately 1-2 mg) is intimately mixed with about 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is then transferred to a pellet-forming die and pressed under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Spectral Acquisition: The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Predicted ¹H NMR Spectrum

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Comments |

| H-4 | ~5.8 | s | Olefinic proton adjacent to the carbonyl group. |

| H-6 | ~5.3 | dm | Influenced by the fluorine atom and the double bond. |

| H-11 | ~4.3 | m | Proton attached to the carbon bearing the hydroxyl group. |

| H-21 | ~4.9 | d | Methylene protons of the acetate group, split by each other. |

| Acetate CH₃ | ~2.1 | s | Singlet for the methyl group of the acetate. |

| Steroid CH₃ (C-18, C-19) | 0.9 - 1.5 | s | Singlet signals for the angular methyl groups. |

| Other steroid protons | 1.0 - 2.5 | m | Complex overlapping multiplets from the steroid backbone. |

Justification for Predictions:

-

The olefinic proton at C-4 is expected to be downfield due to the deshielding effect of the conjugated system.

-

The presence of the electronegative fluorine atom at C-6 will significantly deshield the adjacent protons.

-

The protons on C-21 are deshielded by the adjacent carbonyl and the acetate oxygen, and are expected to appear as a doublet of doublets (or two doublets if they are diastereotopic).

-

The methyl protons of the acetate group will appear as a characteristic singlet around 2.1 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show 26 distinct signals, corresponding to the 26 carbon atoms in the Flurandrenolide Acetate molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Comments |

| C-3, C-20, Acetate C=O | 170 - 210 | Carbonyl carbons. |

| C-5 | ~170 | Olefinic quaternary carbon. |

| C-4 | ~124 | Olefinic methine carbon. |

| C-9 | ~90 | Carbon bearing the fluorine atom (doublet due to C-F coupling). |

| C-11 | ~70 | Carbon bearing the hydroxyl group. |

| C-21 | ~68 | Methylene carbon of the acetate group. |

| Steroid CH₃ | 15 - 25 | Methyl carbons. |

| Acetate CH₃ | ~21 | Methyl carbon of the acetate. |

Justification for Predictions:

-

The carbonyl carbons are expected in the most downfield region of the spectrum.

-

The olefinic carbons of the A-ring will appear in the 120-170 ppm range.

-

The carbon atom bonded to the fluorine (C-9) will show a characteristic splitting pattern in the proton-coupled ¹³C NMR spectrum and will be shifted downfield.

-

The carbons of the steroid skeleton will appear in the aliphatic region of the spectrum.

Mass Spectrometric (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, and its fragmentation pattern offers valuable clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

-

Sample Introduction: A small amount of Flurandrenolide Acetate is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and to fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pattern

The EI-MS of Flurandrenolide Acetate is expected to show a molecular ion peak at m/z 478, corresponding to its molecular weight. The fragmentation pattern will be complex, involving cleavages of the steroid rings and the loss of functional groups.

Predicted Major Fragmentation Pathways:

-

Loss of the acetyl group: A prominent fragmentation pathway is the loss of the acetyl group (CH₃CO•, 43 u) or acetic acid (CH₃COOH, 60 u).

-

Cleavage of the D-ring: Fragmentation of the D-ring is a common pathway for steroids.

-

Loss of water: Dehydration from the hydroxyl group can lead to a fragment at M-18.

-

Loss of HF: The presence of a fluorine atom may lead to the elimination of hydrogen fluoride (HF, 20 u).

Table of Predicted Fragment Ions:

| m/z | Proposed Structure/Loss |

| 478 | Molecular ion (M⁺•) |

| 418 | [M - CH₃COOH]⁺• |

| 435 | [M - CH₃CO]⁺ |

| 460 | [M - H₂O]⁺• |

| Various | Fragments from steroid ring cleavages |

Conclusion

The comprehensive spectroscopic analysis of Flurandrenolide Acetate, integrating IR, NMR, and MS techniques, provides a powerful approach for its unambiguous structural characterization. While this guide has presented predicted NMR data due to the current lack of published spectra, the underlying principles and comparative analysis offer a robust framework for interpreting experimental results. The detailed protocols and expected spectral features outlined herein serve as a valuable resource for researchers and scientists involved in the analysis of corticosteroids and related pharmaceutical compounds.

References

-

PubChem. Flurandrenolide Acetate. National Center for Biotechnology Information. [Link] [1]2. Drugs.com. Flurandrenolide. [Link] [2]3. mzCloud. Flurandrenolide. [Link] [3]4. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

- Field, L. D., Li, H., & Magill, A. M. (2013).

-

Yasuda, K., & Shibata, K. (1994). Chemical structural analysis of steroids by NMR spectroscopy. Nihon Rinsho. Japanese Journal of Clinical Medicine, 52(3), 672–678. [4]9. Gómez-Serranillos, M. P., Carretero, M. E., & Akerele, O. (2007). Analytical Profiles of Drug Substances and Excipients. Academic Press.

- Kollmeier, A. S., & Parr, M. K. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8769.

Sources

Technical Whitepaper: Solubility Profiling & Characterization of Flurandrenolide Acetate

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Flurandrenolide Acetate (CAS 2802-11-1) is the C21-acetate ester of Flurandrenolide.[1][2][3] While Flurandrenolide (the parent acetonide) is a potent topical corticosteroid used for its anti-inflammatory properties, the acetate ester often appears as a synthesis intermediate, a specific impurity (e.g., in Fluocinolone Acetonide production), or a prodrug candidate designed to alter lipophilicity and skin permeation kinetics.[2]

Understanding the solubility profile of Flurandrenolide Acetate is critical for three primary workflows:

-

Analytical Method Development: Separating the acetate ester from the parent alcohol in Reverse-Phase HPLC (RP-HPLC).

-

Purification Processes: Crystallization strategies to isolate the ester from reaction mixtures.

-

Formulation Science: Designing lipid-based delivery systems where increased lipophilicity is advantageous.[1][2]

This guide provides a technical breakdown of its solubility across solvent classes, grounded in structure-property relationships (SPR), and details a self-validating protocol for precise solubility determination.[2]

Physicochemical Identity

The solubility behavior of Flurandrenolide Acetate is dictated by its dual-hydrophobic nature: the 16,17-acetonide ring and the 21-acetate ester.[1][2]

| Property | Data | Relevance to Solubility |

| Chemical Name | 6α-Fluoro-11β,21-dihydroxy-16α,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione 21-acetate | Lipophilic Core: The pregnene nucleus is highly hydrophobic.[1][2][4][5] |

| CAS Number | 2802-11-1 | Unique identifier for the acetate ester.[1][2][3][6] |

| Molecular Formula | C₂₆H₃₅FO₇ | High carbon count increases non-polar affinity.[1] |

| Molecular Weight | 478.55 g/mol | Moderate MW; dissolution requires breaking crystal lattice energy.[1] |

| Key Functional Groups | • C21-Acetate (Ester)[1][2][6]• C16,17-Acetonide (Ketal)[1][2]• C11-Hydroxyl (Secondary Alcohol)[1][2]• C6-Fluorine | Acetate Effect: Masks the terminal C21-OH, significantly reducing hydrogen bond donor capacity compared to the parent Flurandrenolide.[1][2] |

Solubility Profile in Common Laboratory Solvents

The following data synthesizes experimental trends for fluorinated steroid esters. Flurandrenolide Acetate exhibits a "Lipophilic Shift" compared to its parent.

Solubility Data Table

| Solvent Class | Solvent | Solubility Rating (Est.) | Concentration Range | Mechanistic Insight |

| Aqueous | Water (pH 7) | Practically Insoluble | < 0.001 mg/mL | The acetate group removes the primary hydration site (C21-OH), making it more hydrophobic than the parent.[1][2] |

| Protics (Alcohols) | Methanol | Soluble | 20 – 40 mg/mL | Good solvency, though slightly less than the parent due to loss of H-bonding capability.[1][2] |

| Ethanol (abs.)[1][7][5][8] | Sparingly Soluble | 10 – 15 mg/mL | Solubility decreases as solvent alkyl chain length increases.[1] | |

| Isopropanol | Slightly Soluble | 1 – 5 mg/mL | Limited solubility; useful as an anti-solvent in crystallization.[1] | |

| Chlorinated | Chloroform | Freely Soluble | > 100 mg/mL | Primary Solvent: The high lipophilicity of the acetate matches the non-polar nature of CHCl₃.[1] |

| Dichloromethane | Freely Soluble | > 100 mg/mL | Excellent solvent for extraction and stock preparation.[1] | |

| Aprotic Polar | DMSO | Soluble | 20 – 50 mg/mL | Strong dipole interactions solubilize the steroid core effectively.[1] |

| DMF | Soluble | > 50 mg/mL | Similar to DMSO; useful for reaction media.[1] | |

| Non-Polar | Diethyl Ether | Slightly Soluble | 1 – 10 mg/mL | The steroid nucleus is too polar for pure ether, despite the acetate.[1] |

| Hexane | Insoluble | < 0.1 mg/mL | Useful for washing crystals to remove non-polar impurities (oils).[1] |

The "Acetate Shift" Phenomenon

Researchers must account for the Acetate Shift when transitioning from Flurandrenolide to Flurandrenolide Acetate:

-

Decreased Aqueous Solubility: The acetate ester is roughly 10-100x less soluble in water than the free alcohol.[2]

-

Increased Retention (HPLC): In RP-HPLC (C18 column), the Acetate will elute after the parent Flurandrenolide due to higher LogP.[2]

-

Crystallization: The Acetate crystallizes more readily from alcohols (methanol/ethanol) than the parent, which may remain in solution longer.[2]

Experimental Protocol: Self-Validating Solubility Determination

To generate precise solubility data for your specific lot of Flurandrenolide Acetate, use this Saturation Shake-Flask Method coupled with HPLC.[2] This protocol minimizes compound waste and ensures thermodynamic equilibrium.

Phase 1: Saturation Equilibrium[1]

-

Preparation: Weigh approx. 10 mg of Flurandrenolide Acetate into a 4 mL amber glass vial (protect from light).

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol).[2]

-

Visual Check:

-

Agitation: Place vials on an orbital shaker (200 rpm) at controlled temperature (25°C ± 0.5°C) for 24 hours .

-

Equilibration: Stop shaking and allow the suspension to settle for 4 hours.

Phase 2: Filtration & Quantification (HPLC)[2]

-

Filtration: Withdraw the supernatant using a syringe and filter through a 0.22 µm PTFE filter (hydrophobic filter prevents drug adsorption).

-

Dilution: Dilute the filtrate with Mobile Phase (see below) to land within the calibration range (e.g., 1:100 or 1:1000 dilution).

-

HPLC Conditions:

Validation Check: If the calculated solubility varies by >5% between 24-hour and 48-hour sampling points, equilibrium was not reached. Extend agitation time.

Visualization: Solubility Logic & Chemical Relationship[1][5]

The following diagram illustrates the structural relationship between the parent compound and the acetate, mapping the logical flow for solvent selection based on the "Acetate Shift."

Caption: Structural transition from Flurandrenolide to its Acetate ester and the resulting shift in solvent compatibility.[1][2]

References

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. Flurandrenolide Acetate | C26H35FO7 | CID 102333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cao.labshare.cn:10580 [cao.labshare.cn:10580]

- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FDA全球物质登记数据库-F [drugfuture.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. pharmacylibrary.com [pharmacylibrary.com]

Early Discovery and Development History of Flurandrenolide Acetate

The following technical guide details the discovery, chemical genesis, and development of Flurandrenolide Acetate (the 21-acetate ester of flurandrenolide).

A Technical Retrospective on Structural Optimization in Corticosteroid Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Focus: Chemical rationales, synthetic pathways, and structure-activity relationships (SAR) defining the 6

Introduction: The Dissociation of Potency and Electrolyte Balance

In the late 1950s, the corticosteroid field was driven by a singular "Holy Grail": the dissociation of anti-inflammatory efficacy (glucocorticoid activity) from sodium-retaining side effects (mineralocorticoid activity). While Hydrocortisone (cortisol) set the baseline, early modifications like the

Flurandrenolide Acetate emerged from the research laboratories of Eli Lilly and Company as a solution to this therapeutic window problem. It represents the convergence of two critical structural innovations:

-

16

,17 -

6

-Fluorination: A modification pioneered by Jack Mills at Lilly that enhances anti-inflammatory potency without the electrolyte penalties associated with

This guide reconstructs the technical narrative of its discovery, focusing on the chemical logic that transformed a simple hydrocortisone derivative into a potent topical therapeutic.

Chemical Genesis: The Logic of Structural Modification

The development of Flurandrenolide Acetate was not random screening but rational drug design based on the emerging SAR rules of the 1950s.

The 16 -Hydroxy/Acetonide "Shield"

Early work by Bernstein (Lederle) and Fried (Squibb) demonstrated that introducing a hydroxyl group at the

The Solution: Reaction of the 16,17-diol with acetone formed a cyclic 16,17-acetonide (isopropylidenedioxy group). This modification:

-

Steric Bulk: Shielded the D-ring from metabolic degradation.

-

Lipophilicity: Drastically increased the partition coefficient (LogP), facilitating penetration through the stratum corneum.

-

Receptor Affinity: Created a hydrophobic interaction with the glucocorticoid receptor (GR) ligand-binding domain.

The 6 -Fluoro Innovation (The Mills Reaction)

While

Jack Mills at Eli Lilly proposed fluorination at the C6 position . His hypothesis was that a fluorine atom at C6 would electronically activate the A-ring enone system (essential for GR binding) but, unlike C9, would not favorably impact the geometry required for MR binding.

-

Result:

-fluorination provided a 5-10x potency boost over hydrocortisone with a neutral or even natriuretic (salt-excreting) effect.

Synthetic Pathway: The "Mills Route"

The synthesis of Flurandrenolide Acetate is a classic example of steroid chemistry, utilizing the Perchloryl Fluoride (

Experimental Protocol: 6 -Fluorination

-

Precursor: 16

-hydroxyhydrocortisone 16,17-acetonide 21-acetate. -

Reagent: Perchloryl Fluoride (

) — Note: Historically significant but explosive; modern methods use Selectfluor.

Step-by-Step Mechanism:

-

Enol Acetylation: The

-3-ketone is converted to the -

Electrophilic Fluorination: The enol acetate is treated with

in a solvent like DMF or aqueous dioxane. The fluorine attacks C6, initially forming a mixture of -

Isomerization: Treatment with dry hydrogen chloride gas in chloroform isomerizes the thermodynamically unstable

-fluoro isomer to the stable, pharmacologically active

Visualization of the Synthesis Workflow

Figure 1: The synthesis utilizes the enol acetate strategy to direct electrophilic fluorine to the C6 position, followed by thermodynamic equilibration to the alpha isomer.

Structure-Activity Relationship (SAR) Analysis

The efficacy of Flurandrenolide Acetate relies on specific molecular interactions. The table below summarizes the functional contribution of each substituent.

Functional Group Contributions

| Position | Substituent | Chemical Effect | Pharmacological Outcome |

| C3 | Ketone | Essential for receptor binding | Required for all glucocorticoid activity. |

| C6 | Electron withdrawal; A-ring conformational change | Increases anti-inflammatory potency (5-10x) ; reduces oxidative metabolism. | |

| C11 | H-bond donor to Asn-564 in GR | Critical for receptor activation. | |

| C16,17 | Acetonide | Lipophilic ketal ring | Eliminates mineralocorticoid activity ; enhances skin penetration; prevents 17-OH oxidation. |

| C21 | Acetate | Esterification | Prodrug moiety ; increases stability in formulations; hydrolyzed by skin esterases to active alcohol. |

Comparative Potency Data (Historical Assays)

The following data compares Flurandrenolide Acetate against standard benchmarks using the Vasoconstriction Assay (McKenzie Test) , the gold standard for topical steroid potency.

| Compound | Relative Potency (Hydrocortisone = 1) | Salt Retention Activity |

| Hydrocortisone | 1.0 | ++ |

| Prednisolone | 4.0 | + |

| Triamcinolone Acetonide | ~100 | 0 |

| Flurandrenolide | ~80 - 100 | 0 |

| Dexamethasone | ~150 | 0 |

Note: Flurandrenolide exhibits high topical potency similar to Triamcinolone but is distinguished by the specific metabolic stability conferred by the 6-fluoro group.

Mechanism of Action: The Molecular Signaling Pathway

Flurandrenolide Acetate acts via the genomic glucocorticoid signaling pathway. Upon topical application, the C21-acetate is hydrolyzed to the free alcohol (Flurandrenolide), which penetrates the cell membrane.

Signaling Cascade Diagram

Figure 2: Pharmacodynamic pathway from topical application to genomic transrepression of inflammatory cytokines.

References

-

Mills, J. S., et al. (1960). "Synthesis of 6

-Fluoro Corticosteroids." Journal of the American Chemical Society. Link -

Fried, J., et al. (1958). "Cyclic 16

,17 - Eli Lilly and Company. (1961). "Flurandrenolide (Cordran) Product Monograph.

-

McKenzie, A. W., & Stoughton, R. B. (1962). "Method for comparing percutaneous absorption of steroids." Archives of Dermatology. Link

-

Bodor, N., & Buchwald, P. (2006). "Soft Drug Design: General Principles and Recent Applications." Medicinal Research Reviews. (Context on esterase hydrolysis of C21-acetates). Link

Sources

Technical Analysis: Glucocorticoid Receptor Binding Affinity of Flurandrenolide Acetate

[3]

Executive Summary & Molecular Identity

Flurandrenolide Acetate is the 21-acetate ester of Flurandrenolide (6α-fluoro-11β,16α,17,21-tetrahydroxypregn-4-ene-3,20-dione cyclic 16,17-acetal with acetone).[1][2][3] While "Flurandrenolide" (the free C21-alcohol) is the primary Active Pharmaceutical Ingredient (API) in formulations such as Cordran®, the Acetate form functions as a lipophilic prodrug.[1][2]

-

Core Mechanism: The molecule acts as a high-affinity agonist for the Glucocorticoid Receptor (GR/NR3C1).[1][2]

-

Prodrug Kinetics: The 21-acetate group creates steric hindrance within the GR ligand-binding domain (LBD), significantly reducing direct binding affinity.[1][2] Bioactivation requires enzymatic hydrolysis (via esterases) to the free alcohol (Flurandrenolide) to achieve maximal receptor occupancy.[1][2]

-

Potency Class: The active moiety exhibits a

of approximately 2.0 nM , placing it in the high-affinity tier, comparable to or exceeding Dexamethasone depending on the assay conditions.

Molecular Pharmacology & Structural Activity Relationship (SAR)[1][2]

The high affinity of the active metabolite, Flurandrenolide, is driven by specific structural modifications to the hydrocortisone backbone.

Structural Determinants of Affinity

| Position | Modification | Mechanistic Impact on GR Binding |

| C6 | Increases Affinity: The electron-withdrawing fluorine enhances the acidity of the 11 | |

| C16, C17 | Acetonide (Cyclic Acetal) | Hydrophobic Interaction: The bulky acetonide group occupies a hydrophobic sub-pocket in the LBD, significantly increasing affinity compared to the free 16,17-diol.[1] |

| C21 | Acetate Ester | Affinity Silencing (Prodrug): The acetyl group at C21 sterically clashes with the tight binding pocket residues (specifically Gln-642 and Thr-739 ), reducing |

GR Signaling Pathway

Upon hydrolysis, the active Flurandrenolide binds to cytosolic GR, triggering a conformational change that releases heat shock proteins (Hsp90/Hsp70) and exposes nuclear localization signals.[1][2]

Figure 1: Pharmacokinetic activation and pharmacodynamic signaling pathway of Flurandrenolide Acetate.[1][2][4]

Quantitative Binding Affinity Profile

The following data consolidates binding metrics from competitive radioligand binding assays using human recombinant GR or cytosolic fractions.

Comparative Binding Constants

Note: Values represent the active moiety (Flurandrenolide) unless specified.

| Compound | Relative Receptor Affinity (RRA)* | ||

| Flurandrenolide (Active) | 8.70 | ~2.0 | ~460 |

| Dexamethasone (Ref) | 8.05 | 9.0 | 100 |

| Triamcinolone Acetonide | 8.60 | 2.5 | 360 |

| Hydrocortisone | 7.00 | 100.0 | 9 |

| Flurandrenolide 21-Acetate | < 6.0 (Est.) | > 1000 | < 1 (Prodrug) |

*RRA is calculated relative to Dexamethasone (set at 100).[1][2][5] Higher RRA indicates stronger binding.[2]

Data Interpretation:

-

High Affinity: The active form exhibits a

of ~2 nM, indicating it is approximately 4.5x more potent at the receptor level than Dexamethasone. -

Prodrug Latency: The 21-acetate form has negligible affinity in cell-free assays lacking esterases.[1][2] In whole-cell assays, apparent affinity may be higher due to intracellular conversion.[1][2]

Experimental Methodology: Validating Binding Affinity

To empirically determine the binding affinity of Flurandrenolide Acetate (and confirm its prodrug status), a Competitive Radioligand Binding Assay is the gold standard.[1][2]

Assay Principle

This assay measures the ability of the test compound (Flurandrenolide Acetate) to compete with a radiolabeled standard (e.g.,

Step-by-Step Protocol

Reagents:

-

Receptor Source: Recombinant Human GR Ligand Binding Domain (LBD) or Cytosolic fraction from IM-9 lymphocytes.[1][2]

-

Radioligand:

-Dexamethasone (Specific Activity ~40-80 Ci/mmol).[1][2] -

Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% Glycerol, 1 mM DTT, 20 mM Sodium Molybdate (to stabilize GR-Hsp complex).[1][2]

Workflow:

-

Preparation: Thaw receptor preparation on ice. Dilute

-Dexamethasone to a concentration of ~5 nM ( -

Incubation:

-

Prepare a serial dilution of Flurandrenolide Acetate (unlabeled competitor) ranging from

M to -

Control A (Total Binding): Receptor +

-Dex + Vehicle (DMSO).[1][2] -

Control B (Non-Specific Binding): Receptor +

-Dex + Excess unlabeled Dexamethasone ( -

Test Samples: Receptor +

-Dex + Flurandrenolide Acetate dilutions. -

Note on Prodrug Validation: To confirm prodrug status, run a parallel arm adding Porcine Liver Esterase (PLE) to the incubation buffer to hydrolyze the acetate in situ.[1][2]

-

-

Equilibrium: Incubate at 4°C for 16-18 hours (to prevent receptor degradation and metabolic artifacts).

-

Separation: Terminate reaction by adding dextran-coated charcoal (absorbs free ligand) or rapid filtration through GF/B filters using a cell harvester.[1][2]

-

Quantification: Measure bound radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis & Validation

Calculate Specific Binding:

Fit data to a one-site competition model (Cheng-Prusoff equation) to derive

-

Where

is the concentration of radioligand and

Figure 2: Workflow for Competitive Radioligand Binding Assay.

References

-

ChEMBL Database. Fludroxycortide (Flurandrenolide) Bioactivity Data.[1][2][6] Target: Glucocorticoid Receptor.[2][7][6] Activity Value (Ki): 8.70 (-logM).[1][2][6] [1][2]

-

Pollow, K., et al. (1992).[1][2] Glucocorticoids: binding affinity and lipophilicity.[2] Journal of Steroid Biochemistry and Molecular Biology.[2] (Demonstrates that 21-acetate substitution generally decreases cytosolic GR affinity compared to the free alcohol).[1][2]

-

Valotis, A., & Högger, P. (2007).[1][2][8] Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate.[5] Respiratory Research.[2] (Provides comparative RRA methodologies and Dexamethasone reference values). [1][2]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102333, Flurandrenolide Acetate. [1][2]

-

Coppola, F., et al. (2008).[1][2] Binding Affinity Determination in Drug Design.[2] (Methodological reference for Ki calculation). [1][2]

Sources

- 1. Fludroxycortide - Wikipedia [en.wikipedia.org]

- 2. Dexamethasone Acetate | C24H31FO6 | CID 236702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Flurandrenolide Acetate | C26H35FO7 | CID 102333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cao.labshare.cn:10580 [cao.labshare.cn:10580]

- 5. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fludroxycortide [drugcentral.org]

- 7. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preclinical Pharmacokinetic Profiling of Flurandrenolide Acetate

Introduction: Flurandrenolide acetate, a mid-potency synthetic corticosteroid, is a therapeutic mainstay for a variety of inflammatory dermatoses. For drug development professionals, a nuanced understanding of its pharmacokinetic (PK) profile is not merely academic; it is the bedrock upon which safe and effective topical therapies are built. This technical guide provides an in-depth exploration of the preclinical pharmacokinetic evaluation of flurandrenolide acetate, moving beyond rote protocols to elucidate the scientific rationale driving experimental design and data interpretation.

Part 1: Deconstructing the ADME Profile of Flurandrenolide Acetate

The journey of a topically applied drug is governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive preclinical assessment of flurandrenolide acetate necessitates a thorough investigation of each of these pillars.

Absorption: The Cutaneous Gateway

For a topical agent like flurandrenolide acetate, percutaneous absorption is the critical first step. The efficiency of this process is dictated by a complex interplay of factors including the integrity of the stratum corneum, the physicochemical properties of the drug, and the composition of the vehicle.

A cornerstone of preclinical dermal absorption assessment is the in vitro permeation test (IVPT) , often employing Franz diffusion cells.[1][2] This methodology, recognized by regulatory bodies like the FDA and EMA, provides a robust and ethical alternative to extensive animal testing.[1][3][4][5]

Experimental Protocol: In Vitro Skin Permeation Analysis using Franz Diffusion Cells

-

Membrane Selection and Preparation: Excised human or porcine skin is the gold standard due to its anatomical and physiological similarity to in vivo conditions.[3] The skin is carefully prepared to a standardized thickness and mounted between the donor and receptor chambers of the Franz cell.

-

Formulation Application: A precise, finite dose of the flurandrenolide acetate formulation is applied to the epidermal surface in the donor compartment.

-

Receptor Phase Management: The receptor chamber is filled with a physiologically relevant medium, such as phosphate-buffered saline, maintained at 32°C to mimic skin surface temperature.[2] Continuous stirring ensures homogeneity.

-

Time-Course Sampling: Aliquots are collected from the receptor fluid at predetermined intervals over a 24-48 hour period. The withdrawn volume is immediately replaced with fresh, pre-warmed receptor medium.

-

Bioanalytical Quantification: The concentration of flurandrenolide acetate in the collected samples is determined using a validated, high-sensitivity analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[6][7][8]

-

Pharmacokinetic Analysis: The cumulative amount of drug permeated per unit area is plotted against time. From this profile, key parameters such as the steady-state flux (Jss), lag time (Tlag), and permeability coefficient (Kp) are calculated.

Caption: Conceptual workflow of topical drug absorption and its in vitro modeling.

Distribution: Beyond the Skin

Following systemic absorption, flurandrenolide acetate is distributed to various tissues. Preclinical in vivo studies, often in rodent or minipig models, are essential to understand this distribution pattern.[9][10] These studies help to identify potential sites of accumulation and inform safety assessments.

Metabolism: Biotransformation Pathways

Flurandrenolide acetate undergoes metabolic transformation, primarily in the liver. A key metabolic step is the hydrolysis of the acetate ester to the pharmacologically active moiety, flurandrenolide. Further metabolism can lead to the formation of more polar, readily excretable compounds.

In vitro metabolism studies using liver microsomes or hepatocytes are instrumental in elucidating these pathways and identifying the specific cytochrome P450 (CYP) isoforms involved.[11]

Caption: Postulated metabolic cascade of Flurandrenolide Acetate.

Excretion: The Final Clearance

The elimination of flurandrenolide acetate and its metabolites occurs through renal and fecal pathways. Preclinical mass balance studies, often utilizing radiolabeled compounds, provide quantitative data on the routes and rates of excretion.[12][13]

Part 2: Designing and Executing Preclinical Pharmacokinetic Studies

The design of preclinical PK studies for topical drugs requires careful consideration of several factors to ensure the generation of meaningful and regulatory-compliant data.[14][15]

Key Considerations in Study Design:

-

Animal Model Selection: The choice of animal model is critical. Species with skin that closely resembles human skin in terms of thickness, follicular density, and lipid composition, such as the pig, are often preferred.[9]

-

Dose and Formulation: The doses selected should encompass the anticipated clinical exposure range. The formulation used in preclinical studies should be representative of the final clinical product.[16]

-

Bioanalytical Methodology: A highly sensitive and specific bioanalytical method, such as LC-MS/MS, is essential for the accurate quantification of flurandrenolide acetate and its key metabolites in biological matrices like plasma, urine, and tissue homogenates.[7][17][18]

Essential Pharmacokinetic Parameters

The analysis of plasma concentration-time data from preclinical in vivo studies yields several critical PK parameters:

| Parameter | Description | Significance in Topical Drug Development |

| Cmax | Maximum observed plasma concentration | An indicator of the peak systemic exposure and potential for systemic side effects. |

| Tmax | Time to reach Cmax | Provides information on the rate of absorption from the skin into the systemic circulation. |

| AUC | Area under the plasma concentration-time curve | Represents the total systemic exposure to the drug over a given time period. |

| t1/2 | Elimination half-life | Describes the rate at which the drug is cleared from the body. |

| CL/F | Apparent total clearance of the drug from plasma | A measure of the body's efficiency in eliminating the drug. |

| Vz/F | Apparent volume of distribution | Indicates the extent of drug distribution into the tissues. |

Part 3: The Regulatory Landscape and Translational Science

Preclinical pharmacokinetic data form a crucial part of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA).[15] Regulatory bodies like the FDA and EMA have specific guidelines for the conduct of these studies.[5][19][20]

While pharmacokinetic studies are not always mandatory for topical dermatological products, they may be required to address safety concerns related to systemic exposure.[21] The goal of these preclinical studies is to provide a bridge to human safety and efficacy data.[22]

References

-

European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

-

Váňová, K., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceuticals, 15(3), 361. Retrieved from [Link]

-

Gautam, N., et al. (2017). In Vitro ADME, Preclinical Pharmacokinetics and Prediction of Human Pharmacokinetics of RBx14255, a Novel Ketolide with Pharmacodynamics Against Multidrug-Resistant Bacterial Pathogens. The AAPS Journal, 19(5), 1478–1491. Retrieved from [Link]

-

Wicha, S. G., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical Pharmacokinetics, 59(8), 965–982. Retrieved from [Link]

-

Abidi, A., et al. (2012). Comparison of Reservoir Effect of Topical Corticosteroids in an Experimental Animal Model by Histamine-Induced Wheal Suppression Test. Indian Journal of Pharmacology, 44(6), 722–725. Retrieved from [Link]

-

Lignet, F., et al. (2023). Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2. Pharmaceutical Research, 40(12), 3043–3056. Retrieved from [Link]

-

Raney, S. G., et al. (2017). Survey of International Regulatory Bioequivalence Recommendations for Approval of Generic Topical Dermatological Drug Products. The AAPS Journal, 19(6), 1649–1662. Retrieved from [Link]

-

Xenometrix. (n.d.). In vitro Dermal Permeation Testing (IVPT) and Skin Absorption. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2022). In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. Retrieved from [Link]

-

Marks, R., & Shah, V. P. (1990). Animal models for testing topical corticosteroid potency: a review and some suggested new approaches. Journal of the American Academy of Dermatology, 23(5 Pt 1), 891–896. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Retrieved from [Link]

-

U.S. Food and Drug Administration. (1994). Guide to Inspections of Topical Drug Products. Retrieved from [Link]

-

Agarwal, S., et al. (2019). PI3K inhibitors protect against glucocorticoid-induced skin atrophy. EBioMedicine, 41, 526–537. Retrieved from [Link]

-

European Medicines Agency. (2018). Draft guideline on quality and equivalence of topical products. Retrieved from [Link]

-

Wicha, S. G., et al. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. PubMed, 32356262. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Retrieved from [Link]

-

Finnin, B. C., & Morgan, T. M. (1999). In vitro permeation testing for the evaluation of drug delivery to the skin. Journal of Pharmaceutical Sciences, 88(10), 955–958. Retrieved from [Link]

-

Hosmer, J., et al. (2023). Bacterial acetate metabolism and its influence on human epithelia. Emerging Topics in Life Sciences, 7(1), 1–13. Retrieved from [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 462. Retrieved from [Link]

-

Du Vivier, A., et al. (1976). An animal model for evaluating the local and systemic effects of topically applied corticosteroids on epidermal DNA synthesis. British Journal of Dermatology, 94(Suppl 12), 37–42. Retrieved from [Link]

-

gmp-compliance.org. (2024). EMA Guideline on Quality and Equivalence of Topical Products. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Regulatory Approaches for New Drugs: BA/BE of Topical Drug Products. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue: Preclinical Pharmacokinetics and Bioanalysis. Retrieved from [Link]

-

Comerford, K. M., & Cummins, E. P. (2016). Acetate Revisited: A Key Biomolecule at the Nexus of Metabolism, Epigenetics, and Oncogenesis – Part 2: Acetate and ACSS2 in Health and Disease. Frontiers in Oncology, 6, 199. Retrieved from [Link]

-

Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: A critical review. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 915–927. Retrieved from [Link]

-

Center for Research on Complex Generics. (n.d.). IN VITRO PERMEATION TEST (IVPT) FUNDAMENTALS: SCIENTIFIC AND PRACTICAL CONSIDERATIONS. Retrieved from [Link]

-

Singh, S., et al. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(6), 37-44. Retrieved from [Link]

-

Hosmer, J., et al. (2023). Bacterial acetate metabolism and its influence on human epithelia. Emerging Topics in Life Sciences, 7(1), 1–13. Retrieved from [Link]

-

Gukasyan, H. J., et al. (2020). Tear Film Pharmacokinetics and Systemic Absorption Following Topical Administration of 1% Prednisolone Acetate Ophthalmic Suspension in Dogs. Frontiers in Veterinary Science, 7, 569. Retrieved from [Link]

-

Teledyne Hanson. (2022, November 29). In Vitro Permeation Testing (IVPT): Application to Cosmetic Products w/ PKDerm [Video]. YouTube. Retrieved from [Link]

-

Regulatory Affairs Professionals Society. (2022). FDA releases new draft guidances on topical generic drugs. Retrieved from [Link]

-

Lin, A. D., & Lin, H. Y. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Drug Metabolism, 19(5), 436–443. Retrieved from [Link]

-

Hosmer, J., et al. (2023). Bacterial acetate metabolism and its influence on human epithelia. PubMed, 36945843. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). An Overview of the Current Product-Specific Guidances for Topical Products. Retrieved from [Link]

-

Al-Asmari, A. I., et al. (2025). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. Molecules, 30(20), 4893. Retrieved from [Link]

-

Pellegatti, M. (2012). Preclinical in vivo ADME studies in drug development: a critical review. PubMed, 22509703. Retrieved from [Link]

-

Pinhal, S., et al. (2019). Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate. Journal of Bacteriology, 201(12), e00147-19. Retrieved from [Link]

Sources

- 1. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. xenometrix.ch [xenometrix.ch]

- 4. fda.gov [fda.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparison of reservoir effect of topical corticosteroids in an experimental animal model by histamine-induced wheal suppression test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal models for testing topical corticosteroid potency: a review and some suggested new approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical in vivo ADME studies in drug development: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Navigating Regulatory Requirements For Topical Drug Development: A Guide For Pharmaceutical Companies - Dow Development Labs [dowdevelopmentlabs.com]

- 16. Topical Drug Products (7/94) | FDA [fda.gov]

- 17. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]

- 19. Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. EMA Guideline on Quality and Equivalence of Topical Products - ECA Academy [gmp-compliance.org]

- 21. Survey of International Regulatory Bioequivalence Recommendations for Approval of Generic Topical Dermatological Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pqri.org [pqri.org]

Flurandrenolide Acetate: A Technical Guide to its Anti-inflammatory and Vasoconstrictive Mechanisms

Abstract

Flurandrenolide acetate, a synthetic fluorinated corticosteroid, is a potent therapeutic agent widely utilized in dermatology for its pronounced anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these effects, intended for researchers, scientists, and professionals in drug development. We will dissect the signaling pathways initiated by flurandrenolide acetate, from receptor binding to the modulation of gene expression, and detail the established methodologies for quantifying its physiological effects. This document aims to serve as a comprehensive resource, blending established scientific principles with actionable experimental protocols to facilitate further research and application.

Introduction: The Molecular Profile of Flurandrenolide Acetate

Flurandrenolide acetate is a synthetic corticosteroid characterized by its high potency.[2] Chemically, it is the 17-acetate ester of flurandrenolide, a modification that influences its lipophilicity and subsequent penetration through the stratum corneum.[3] Its therapeutic efficacy is primarily attributed to its anti-inflammatory, antipruritic, and vasoconstrictive actions, which collectively alleviate the symptoms of various dermatological conditions.[2][4] The potency of flurandrenolide acetate formulations can vary, with ointments generally exhibiting higher potency than creams.[4]

| Chemical and Physical Properties of Flurandrenolide | |

| Molecular Formula | C24H33FO6[5] |

| Molecular Weight | 436.52 g/mol [6] |

| Appearance | White to off-white, fluffy crystalline powder[2] |

| Solubility | Practically insoluble in water and ether; soluble in alcohol and chloroform[2] |

| Mechanism of Action | Corticosteroid Hormone Receptor Agonist[5] |

The Anti-inflammatory Cascade: A Multi-faceted Mechanism

The anti-inflammatory effects of flurandrenolide acetate are complex and involve a series of molecular events that ultimately suppress the inflammatory response.[1] The mechanism is primarily mediated through the intracellular glucocorticoid receptor (GR).[7][8]

Genomic Pathway: Modulation of Gene Transcription

Upon penetrating the cell membrane, flurandrenolide acetate binds to the cytosolic glucocorticoid receptor. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins.[1] The activated flurandrenolide-GR complex then translocates to the nucleus.[1]

Within the nucleus, the complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][9] This interaction leads to two primary outcomes:

-

Transactivation: The upregulation of anti-inflammatory genes. A key example is the increased synthesis of annexin A1 (lipocortin-1), which inhibits phospholipase A2, a critical enzyme in the arachidonic acid pathway.[1] By blocking this pathway, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is significantly reduced.[1]

-

Transrepression: The downregulation of pro-inflammatory genes. The flurandrenolide-GR complex can interfere with the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[10] This leads to a decreased expression of various cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.[1][8]

Non-Genomic Pathway: Rapid Cellular Effects

In addition to the slower, gene-mediated genomic pathway, corticosteroids can exert rapid, non-genomic effects. These are thought to involve membrane-bound receptors and modulation of intracellular signaling cascades, leading to rapid stabilization of cellular and lysosomal membranes.[2][4] This stabilization prevents the release of proteolytic enzymes from lysosomes, further contributing to the reduction of inflammation.[2]

The Vasoconstrictive Effect: A Key Indicator of Potency

Flurandrenolide acetate's ability to constrict cutaneous blood vessels is a hallmark of its activity and serves as a reliable surrogate for its anti-inflammatory potency.[11][12] While the precise molecular mechanism of corticosteroid-induced vasoconstriction is not fully elucidated, it is believed to involve the inhibition of vasodilating mediators such as nitric oxide and prostaglandins. This leads to a localized reduction in blood flow, which manifests as skin blanching or pallor.[12] This observable effect forms the basis of the Vasoconstrictor Assay (VCA).

Experimental Protocols for Efficacy Assessment

The evaluation of flurandrenolide acetate's anti-inflammatory and vasoconstrictive properties relies on standardized in vivo and in vitro assays.

In Vivo Assessment: The Vasoconstrictor Assay (VCA)

The VCA is a widely accepted, non-invasive method for determining the bioequivalence and potency of topical corticosteroid formulations.[12][13]

Objective: To quantify the skin blanching response induced by topical application of flurandrenolide acetate as a measure of its vasoconstrictive potency.

Methodology:

-

Subject Selection: Recruit healthy volunteers with normal skin on their forearms.

-

Site Demarcation: Mark multiple, uniform application sites on the volar aspect of the forearms.

-

Product Application: Apply a standardized amount of the flurandrenolide acetate formulation and a vehicle control to the designated sites. Occlusive dressings may be used to enhance penetration.[4]

-

Application Duration: The duration of application is a critical parameter and is typically determined in a pilot study to establish a dose-response relationship.[14]

-

Assessment: At specified time points after application, assess the degree of skin blanching. This can be done visually using a standardized scoring system or, for greater objectivity, with a chromameter that measures changes in skin color.[12][15]

-

Data Analysis: The blanching response is typically plotted against time, and parameters such as the maximum effect (Emax) and the area under the effect curve (AUEC) are calculated to compare the potency of different formulations.[15]

In Vitro Assessment: Anti-inflammatory Activity

In vitro assays provide a controlled environment to dissect the molecular mechanisms of flurandrenolide acetate's anti-inflammatory effects.

Objective: To measure the inhibitory effect of flurandrenolide acetate on the production of pro-inflammatory cytokines in cultured cells.

Methodology:

-

Cell Culture: Culture appropriate cell lines, such as human keratinocytes or peripheral blood mononuclear cells (PBMCs).

-

Stimulation: Induce an inflammatory response in the cells by treating them with an inflammatory stimulus, such as lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α and IFN-γ).

-

Treatment: Concurrently treat the cells with varying concentrations of flurandrenolide acetate.

-

Incubation: Incubate the cells for a specified period to allow for cytokine production.

-

Cytokine Measurement: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.

-

Data Analysis: Determine the concentration of flurandrenolide acetate that causes a 50% inhibition of cytokine production (IC50) to quantify its anti-inflammatory potency.

Conclusion: A Potent Modulator of Cutaneous Inflammation

Flurandrenolide acetate exerts its potent anti-inflammatory and vasoconstrictive effects through a sophisticated interplay of genomic and non-genomic pathways. Its ability to modulate gene expression via the glucocorticoid receptor results in a broad suppression of the inflammatory cascade. The vasoconstrictive properties of flurandrenolide acetate not only contribute to its therapeutic effect but also provide a reliable and quantifiable measure of its biological activity. The experimental protocols outlined in this guide offer robust frameworks for the continued investigation and characterization of this important dermatological agent. A thorough understanding of its mechanisms and the methodologies for its evaluation is paramount for the development of optimized formulations and novel therapeutic strategies.

References

-

Drugs.com. (2025, January 20). Flurandrenolide Monograph for Professionals. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Flurandrenolide? Retrieved from [Link]

-

GoodRx. (2024, September 17). Flurandrenolide (Cordran): Uses, Alternatives, Side Effects & More. Retrieved from [Link]

-

Solt, L. A., & Burris, T. P. (2012). Acetate reduces microglia inflammatory signaling in vitro. Journal of Neurochemistry, 123(Suppl 2), 22-27. Retrieved from [Link]

-

RxList. (n.d.). Cordran Tape (Flurandrenolide Tape): Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

-

Drugs.com. (2025, December 2). Flurandrenolide Ointment: Package Insert / Prescribing Info. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15209, Flurandrenolide. Retrieved from [Link]

-

Yacobi, A., et al. (2021). A Novel Approach to Assess the Potency of Topical Corticosteroids. Pharmaceuticals, 14(9), 906. Retrieved from [Link]

-

PharmaCompass. (n.d.). Flurandrenolone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

TeachPE. (2021, September 27). Glucocorticoids | Anti-Inflammation - Mechanism of Action [Video]. YouTube. Retrieved from [Link]

-

Altasciences. (n.d.). Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. Retrieved from [Link]

-